

A Comparative Guide to the Structural Alignment of Congerin and Other Galectins

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Compound of Interest

Compound Name: *congerin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the three-dimensional structure of **congerin**, a galectin from the conger eel, with representative members of the known galectin subfamilies. By presenting quantitative data from structural alignments, detailed experimental protocols, and informative visualizations, this document aims to offer valuable insights for researchers in glycobiology, protein structure, and drug development.

Introduction to Congerin and Galectins

Galectins are a family of proteins defined by their affinity for β -galactoside sugars, playing crucial roles in various biological processes, including cell adhesion, inflammation, and immune responses. They are classified into three main subfamilies based on their domain organization:

- Prototype galectins: These possess a single carbohydrate-recognition domain (CRD) and typically form non-covalent homodimers. Galectin-1 is a well-characterized example.
- Tandem-repeat galectins: These contain two distinct CRDs in a single polypeptide chain, connected by a linker. Galectin-9 is a representative member.
- Chimera-type galectins: This group has a single C-terminal CRD fused to a long N-terminal domain. Galectin-3 is the sole member of this type in vertebrates.

Congerin, isolated from the skin mucus of the conger eel (*Conger myriaster*), exists as two major isoforms, **congerin I** and **congerin II**. These are prototype galectins, each composed of a 15 kDa subunit.^[1] While they share a similar overall fold characterized by β -structures, they exhibit only 46% sequence homology, suggesting that significant functional diversification can arise from subtle structural differences.^[2] The crystal structure of lactose-liganded **congerin I** has been solved to a high resolution, revealing a homodimeric structure with a unique strand-swapping feature that is thought to enhance dimer stability.^[1]

Structural Alignment of Congerin with Representative Galectins

To quantitatively assess the structural similarity between **congerin** and other galectins, pairwise structural alignments were performed using the DALI server. The Root Mean Square Deviation (RMSD) of the $\text{C}\alpha$ atoms was used as the primary metric for structural similarity, with a lower RMSD value indicating a higher degree of similarity. The analysis included **congerin I** (PDB: 1C1L) and representative human galectins from each subfamily.

Quantitative Comparison of Structural Alignments

Protein 1	PDB ID	Protein 2	PDB ID	Subfamily	RMSD (Å)	Aligned Residues	Sequence Identity (%)
Congerin I	1C1L	Human Galectin-1	1GZW	Prototype	1.8	131	35
Congerin I	1C1L	Human Galectin-3 (CRD)	1A3K	Chimera	1.9	129	32
Congerin I	1C1L	Human Galectin-9 (N-CRD)	2ZKN	Tandem-Repeat	2.1	128	30
Congerin I	1C1L	Human Galectin-9 (C-CRD)	3NV1	Tandem-Repeat	2.0	130	31

Note: RMSD values and the number of aligned residues were obtained from DALI server pairwise alignments. Sequence identity is also provided by the DALI alignment output.

The data clearly indicates a high degree of structural conservation between **congerin I** and human galectins from all three subfamilies, with RMSD values consistently below 2.2 Å. This is in line with previous findings that the overall fold of the galectin CRD is highly conserved across the family.^[3] Despite the relatively low sequence identity (30-35%), the core β-sandwich structure is remarkably similar.

Key Structural Features

The following table summarizes the key structural characteristics of **congerin I** and the selected human galectins.

Feature	Congerin I	Human Galectin-1	Human Galectin-3 (CRD)	Human Galectin-9 (N- & C-CRD)
Subfamily	Prototype	Prototype	Chimera	Tandem-Repeat
Quaternary Structure	Homodimer (strand-swapped)	Homodimer (non-covalent)	Monomer/Oligomer	Monomer with two CRDs
Number of CRDs	One per subunit	One per subunit	One	Two
Key Structural Motif	β-sandwich	β-sandwich	β-sandwich	Two β-sandwiches

Experimental Protocols

Protein Crystallization

The determination of the three-dimensional structure of proteins like **congerin** and other galectins at atomic resolution is primarily achieved through X-ray crystallography. The general protocol involves the following key steps:

- Protein Purification: The target protein must be purified to a high degree of homogeneity (>95%). This typically involves multiple chromatography steps, such as affinity chromatography followed by size-exclusion chromatography.
- Crystallization Screening: Purified protein at a high concentration (typically 5-10 mg/mL) is mixed with a variety of chemical solutions (precipitants, buffers, salts, and additives) in a high-throughput screening approach. The hanging-drop or sitting-drop vapor diffusion method is commonly used. In this method, a drop containing the protein and the crystallization solution is allowed to equilibrate with a larger reservoir of the same solution, leading to a gradual increase in the concentration of both the protein and the precipitant, which can induce crystallization.
- Crystal Optimization: Initial crystal hits are often small or of poor quality. Optimization involves systematically varying the concentrations of the precipitant, protein, and other

components of the crystallization solution, as well as the temperature, to obtain large, well-ordered crystals suitable for X-ray diffraction.

- **X-ray Diffraction Data Collection:** A single, high-quality crystal is exposed to a focused beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
- **Structure Determination and Refinement:** The diffraction pattern is used to calculate an electron density map of the protein. A model of the protein is then built into this map and refined to best fit the experimental data, resulting in the final three-dimensional structure.

Structural Alignment Methodology

Structural alignment algorithms compare the 3D coordinates of two or more protein structures to identify regions of similarity and to superimpose them in space. The goal is to maximize the number of equivalent residues while minimizing the RMSD between their C α atoms. The DALI (Distance-matrix ALignment) server, used for the analysis in this guide, employs the following general workflow:

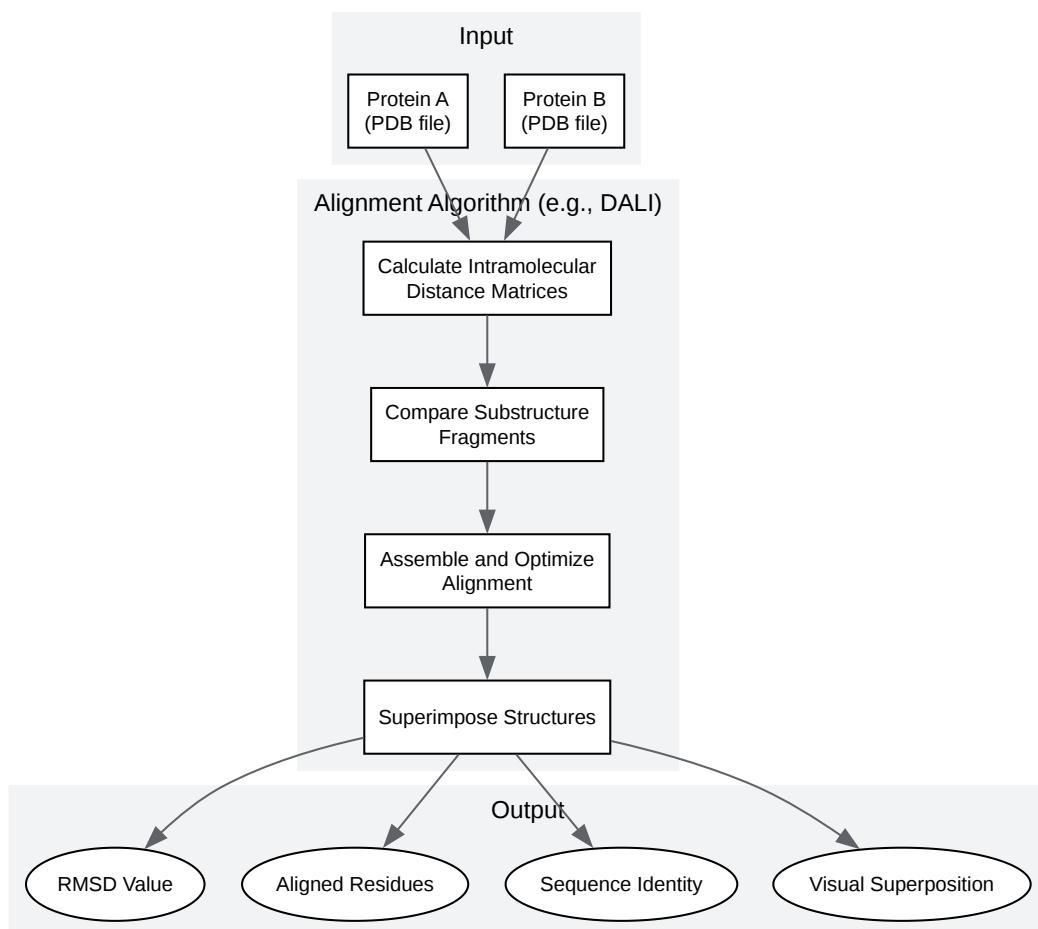
- **Input Structures:** The atomic coordinates of the proteins to be compared (in PDB format) are provided as input.
- **Distance Matrix Calculation:** For each protein, a distance matrix is calculated that contains the intramolecular distances between all pairs of C α atoms.
- **Substructure Comparison:** The algorithm breaks down the proteins into small structural fragments (e.g., hexapeptides) and compares their corresponding distance matrices to identify similar substructures.
- **Alignment Assembly:** Similar fragment pairs are assembled into a larger alignment. A Monte Carlo or similar optimization procedure is used to find the optimal alignment that maximizes a similarity score.
- **Superposition and RMSD Calculation:** Once the optimal alignment is determined, the corresponding C α atoms are superimposed, and the RMSD is calculated as a measure of the structural divergence.

- Output: The output includes the RMSD value, the number of aligned residues, the sequence identity of the aligned regions, and a visual representation of the superimposed structures.

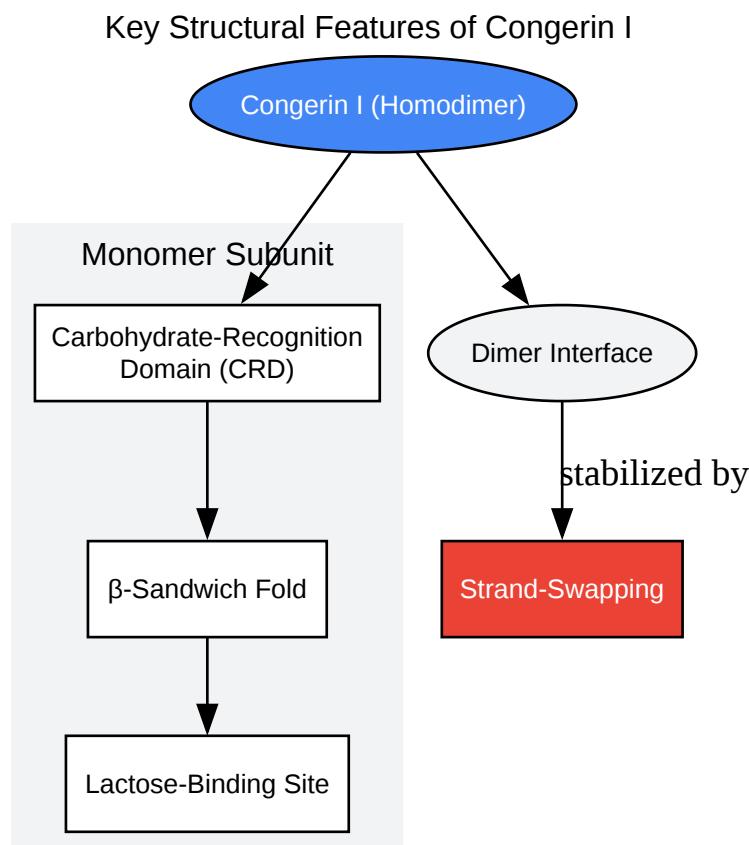
Visualizing Structural Relationships and Functional Pathways

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Workflow for Protein Structural Alignment

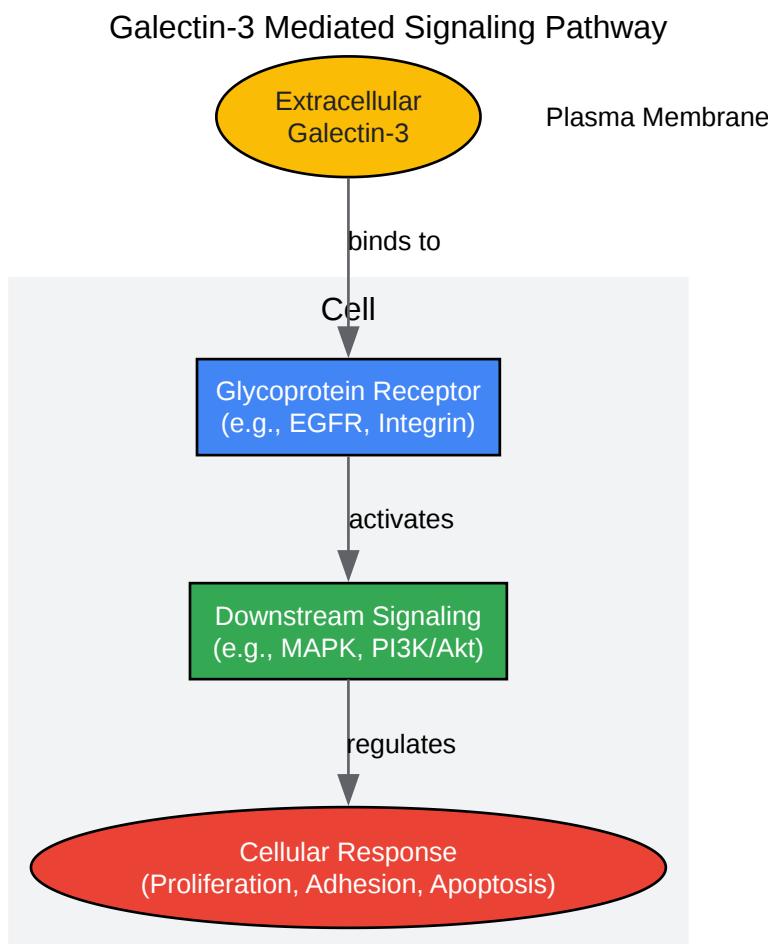
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Caption: A flowchart illustrating the major steps in a typical protein structural alignment workflow.



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Caption: A diagram highlighting the key structural characteristics of the **congerin I** homodimer.



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Caption: A simplified signaling pathway illustrating the role of galectin-3 in cell regulation.

Conclusion

The structural analysis presented in this guide demonstrates that **congerin**, a galectin from the conger eel, shares a highly conserved three-dimensional fold with human galectins from the prototype, chimera, and tandem-repeat subfamilies. This structural conservation, despite relatively low sequence identity, underscores the fundamental importance of the β -sandwich architecture for galectin function. The unique strand-swapping feature of **congerin** I highlights a structural adaptation that may be linked to its specific biological role in the eel's immune

defense. For researchers and drug development professionals, this comparative analysis provides a valuable framework for understanding the structure-function relationships within the galectin family and can inform the design of novel therapeutics targeting these important proteins.

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